molecular formula C10H16N2O2S B2858948 Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 2248416-73-9

Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2858948
CAS No.: 2248416-73-9
M. Wt: 228.31
InChI Key: SZOLEGQHTFXGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of ethylamine with a thiazole derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)-1,3-thiazole-5-carboxylate
  • Tert-butyl 2-(propylamino)-1,3-thiazole-5-carboxylate

Uniqueness

Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethylamino group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-11-9-12-6-7(15-9)8(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOLEGQHTFXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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